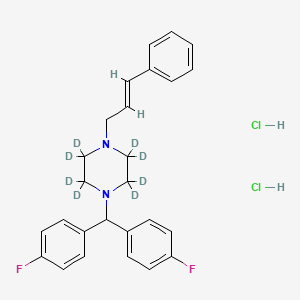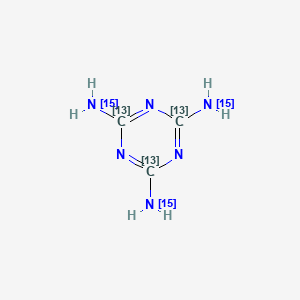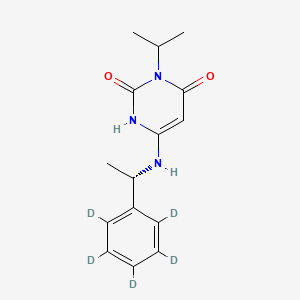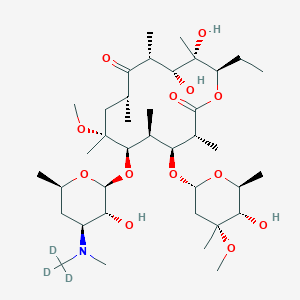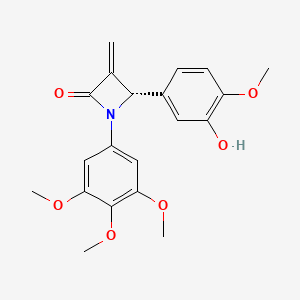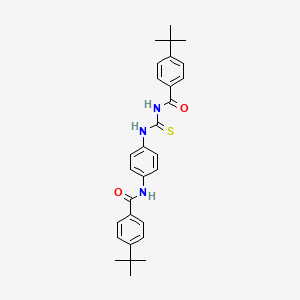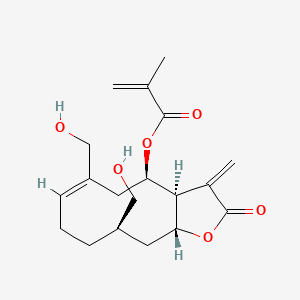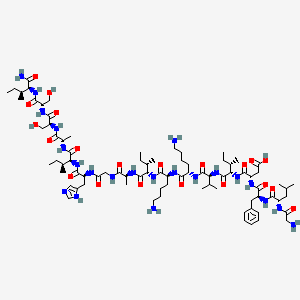
Uridine 5'-monophosphate-15N2,d11 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-monophosphate-15N2,d11 (dilithium) is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled form of Uridine 5’-monophosphate, which is a monophosphate form of uridine triphosphate. This compound is primarily used in scientific research for tracing and quantitation purposes due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves the incorporation of deuterium and nitrogen-15 into the uridine 5’-monophosphate molecule. This can be achieved through various synthetic routes, including:
Nitrogen-15 Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods
Industrial production of Uridine 5’-monophosphate-15N2,d11 (dilithium) typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:
Chemical Synthesis: Using deuterated and nitrogen-15 labeled starting materials.
Purification: Employing techniques such as chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-monophosphate-15N2,d11 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate or uridine triphosphate.
Reduction: Reduction reactions can convert it back to uridine or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Uridine diphosphate, uridine triphosphate.
Reduction: Uridine, reduced uridine derivatives.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Uridine 5’-monophosphate-15N2,d11 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Employed in studies of nucleic acid synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of uridine analogs.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves its incorporation into nucleic acids and its role in nucleotide metabolism. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems. The molecular targets include enzymes involved in nucleotide synthesis and degradation, and the pathways include the de novo synthesis and salvage pathways of nucleotides.
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-monophosphate: The unlabeled form of the compound.
Uridine 5’-diphosphate: A diphosphate form of uridine.
Uridine 5’-triphosphate: A triphosphate form of uridine.
Uniqueness
Uridine 5’-monophosphate-15N2,d11 (dilithium) is unique due to its stable isotope labeling, which allows for precise tracing and quantitation in research studies. This makes it particularly valuable in studies requiring detailed metabolic analysis and pharmacokinetic profiling.
Properties
Molecular Formula |
C9H11Li2N2O9P |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,13D,14D;;/hD |
InChI Key |
VZKHMAVADRKKIM-GKOWXMAFSA-L |
Isomeric SMILES |
[2H]C1=C([15N](C(=O)[15N](C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


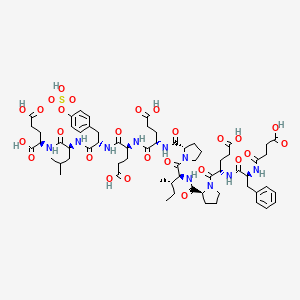
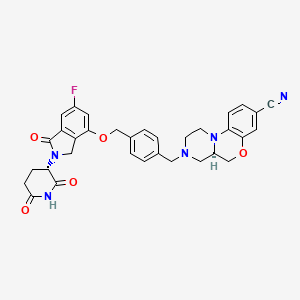
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

